methyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
- This compound belongs to the class of chromene derivatives, which are heterocyclic compounds containing a chromene ring system.
- Its chemical formula is C₂₃H₂₆F₃NO₆ .
- The compound features an amino group, a methoxy group, and a carboxylate ester functionality.
- Chromenes exhibit diverse biological activities and have attracted attention due to their potential therapeutic applications.
Preparation Methods
- One synthetic route involves starting from 2-methyl-3-nitroaniline and proceeding through several steps to obtain the desired compound .
- Industrial production methods may vary, but the synthesis typically involves carefully controlled reactions and purification steps.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: Substitution reactions may occur at the aromatic rings, affecting the substituents.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, reduction with or oxidation with .
Major Products: These reactions can yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its chromene scaffold.
Biological Studies: Investigating its effects on cell biology, including interactions with cellular targets.
Industry: The compound may find applications in materials science or as a starting material for other syntheses.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate the precise pathways affected by this compound.
Comparison with Similar Compounds
Similar Compounds: Other chromene derivatives, such as hyellazole and 4-deoxycarbazomycin B , share structural similarities.
Uniqueness: Highlight its distinct features compared to related compounds.
Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research
Properties
Molecular Formula |
C21H22F3NO6 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
methyl 2-amino-4-[4-methoxy-3-(2,2,2-trifluoroethoxymethyl)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C21H22F3NO6/c1-28-14-7-6-11(8-12(14)9-30-10-21(22,23)24)16-17-13(26)4-3-5-15(17)31-19(25)18(16)20(27)29-2/h6-8,16H,3-5,9-10,25H2,1-2H3 |
InChI Key |
FSYDCLPOYCBQJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OC)N)COCC(F)(F)F |
Origin of Product |
United States |
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